6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one
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Overview
Description
6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features two methoxyethoxy groups attached to the quinazolinone core, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzamide and 2-methoxyethanol.
Formation of Intermediate: The initial step involves the reaction of 2-aminobenzamide with 2-methoxyethanol under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the quinazolinone core.
Industrial Production Methods
Industrial production of 6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazolinone compounds.
Scientific Research Applications
6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6,7-Bis-(2-methoxyethoxy)naphthalene-2,3-dicarbonitrile: Similar in structure but with a naphthalene core instead of quinazolinone.
6,7-Bis-(2-methoxyethoxy)quinoline: Similar but with a quinoline core.
Uniqueness
6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone is unique due to its specific substitution pattern on the quinazolinone core, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H18N2O5 |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one |
InChI |
InChI=1S/C14H18N2O5/c1-18-3-5-20-12-7-10-11(15-9-16-14(10)17)8-13(12)21-6-4-19-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
WCAJXZBMPBCBPW-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC2C(=NC=NC2=O)C=C1OCCOC |
Origin of Product |
United States |
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